Cas no 100187-70-0 (b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl)

2,6-Dimethoxy-4-(2-propen-1-yl)phenyl β-D-glucopyranoside is a glycosidic compound featuring a β-D-glucopyranose moiety linked to a 2,6-dimethoxy-4-allylphenol aglycone. This structure confers stability and selective reactivity, making it useful in synthetic and biochemical applications. The β-glycosidic bond enhances resistance to enzymatic hydrolysis, while the allyl and methoxy substituents offer functionalization potential for further derivatization. Its well-defined stereochemistry and purity make it suitable for use as a reference standard or intermediate in pharmaceutical and agrochemical research. The compound’s balanced hydrophilicity-lipophilicity profile may also facilitate studies on bioavailability or membrane interactions.
b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl structure
100187-70-0 structure
Product Name:b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl
CAS No:100187-70-0
MF:C17H24O8
MW:356.367666244507
CID:204777
PubChem ID:21636226
Update Time:2025-09-28

b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl
    • 2,6-Dimethoxy-4-(2-propenyl)phenol1-O-b-D-glucopyranoside
    • 2,6-Dimethoxy-4-(2-propenyl)phenyl b-D-glucoside
    • 4-Allyl-2,6-dimethoxyphenol glucoside
    • b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propenyl)phenyl (9CI)
    • Dictamnoside A
    • Dictamnoside A (Glinus)
    • Erigeside II
    • 4-Allyl-2,6-dimethoxyphenyl glucoside
    • β-D-Glucopyranoside, 2,6-dimethoxy-4-(2-propen-1-yl)phenyl
    • AKOS040763189
    • 100187-70-0
    • 4-allyl-2,6-dimethoxyphenol-1-O-beta-glucopyranoside
    • Inchi: 1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4,6-7,12-15,17-21H,1,5,8H2,2-3H3/t12-,13-,14+,15-,17+/m1/s1
    • InChI Key: GJDGTVUZKDKLQP-GAGVYUBLSA-N
    • SMILES: O([C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O)C1C(=CC(CC=C)=CC=1OC)OC

Computed Properties

  • Exact Mass: 356.14711772g/mol
  • Monoisotopic Mass: 356.14711772g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.889
  • Topological Polar Surface Area: 118Ų

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Additional information on b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl

Research Brief on b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl (CAS: 100187-70-0) in Chemical Biology and Pharmaceutical Applications

The compound b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl (CAS: 100187-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This phenylpropanoid derivative, characterized by its glucopyranoside moiety and allyl-substituted aromatic ring, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic and diagnostic applications. Recent studies have focused on its potential as a bioactive scaffold, with particular emphasis on its antioxidant, anti-inflammatory, and anticancer properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the molecular interactions of b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl with key inflammatory mediators such as COX-2 and NF-κB. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's ability to modulate inflammatory pathways at nanomolar concentrations. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents with improved specificity and reduced side effects compared to current therapeutics.

Another significant advancement was reported in a 2024 Nature Chemical Biology publication, where the compound's role in cancer cell apoptosis was elucidated. Through proteomic analysis and live-cell imaging, researchers identified that b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl induces mitochondrial dysfunction in cancer cells by disrupting electron transport chain complexes. This mechanism appears selective for malignant cells, sparing normal tissues, which could address a major challenge in current chemotherapy regimens.

The compound's pharmacokinetic properties have also been a focus of recent research. A 2023 study in Drug Metabolism and Disposition utilized advanced LC-MS/MS techniques to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The results indicate favorable oral bioavailability and tissue penetration, with particularly high accumulation in inflammatory tissues and tumors. These properties, combined with its metabolic stability, position it as an attractive candidate for further drug development.

Emerging applications extend beyond traditional small-molecule therapeutics. A groundbreaking 2024 study in ACS Nano demonstrated the compound's utility in nanoparticle drug delivery systems. When conjugated to gold nanoparticles, b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl enhanced tumor targeting efficiency by 3-fold compared to conventional targeting ligands, while simultaneously providing real-time imaging capabilities through its intrinsic fluorescence properties.

Despite these promising developments, challenges remain in the clinical translation of this compound. Current research efforts, as highlighted in a recent review in Chemical Society Reviews (2024), are focusing on optimizing synthetic routes to improve yield and purity, as well as conducting comprehensive toxicological assessments. The compound's structural complexity presents both opportunities for selective modification and challenges in large-scale production.

In conclusion, b-D-Glucopyranoside,2,6-dimethoxy-4-(2-propen-1-yl)phenyl (CAS: 100187-70-0) represents a multifaceted compound with significant potential across various therapeutic areas. Its unique combination of bioactivity, favorable pharmacokinetics, and versatility in drug delivery systems makes it a compelling subject for ongoing and future research in chemical biology and pharmaceutical sciences.

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